molecular formula C8H14N4O4 B14242268 N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine;trihydrate CAS No. 412959-23-0

N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine;trihydrate

Cat. No.: B14242268
CAS No.: 412959-23-0
M. Wt: 230.22 g/mol
InChI Key: CBEGUZWCDXNXKQ-UHFFFAOYSA-N
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Description

N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine;trihydrate is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile in the presence of a base to form the oxadiazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its trihydrate form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.

Scientific Research Applications

N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-pyridin-2-yl-1,2,4-oxadiazol-3-amine
  • N-methyl-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine
  • N-methyl-5-pyridin-2-yl-1,3,4-triazol-2-amine

Uniqueness

N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine is unique due to its specific ring structure and the presence of both pyridine and oxadiazole rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The trihydrate form also adds to its uniqueness by influencing its solubility and stability.

Properties

CAS No.

412959-23-0

Molecular Formula

C8H14N4O4

Molecular Weight

230.22 g/mol

IUPAC Name

N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine;trihydrate

InChI

InChI=1S/C8H8N4O.3H2O/c1-9-8-12-11-7(13-8)6-4-2-3-5-10-6;;;/h2-5H,1H3,(H,9,12);3*1H2

InChI Key

CBEGUZWCDXNXKQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(O1)C2=CC=CC=N2.O.O.O

Origin of Product

United States

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